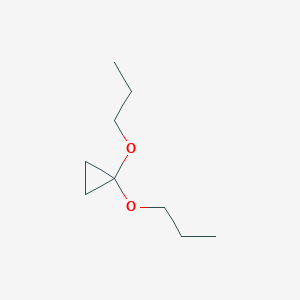
1,1-Dipropoxycyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dipropoxycyclopropane is an organic compound belonging to the class of cyclopropanes, which are characterized by a three-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dipropoxycyclopropane can be synthesized through the reaction of propyl alcohol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between propyl alcohol and a cyclopropane precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products.
化学反応の分析
Types of Reactions: 1,1-Dipropoxycyclopropane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropane derivatives.
科学的研究の応用
1,1-Dipropoxycyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dipropoxycyclopropane involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring is highly strained, making it reactive and capable of undergoing ring-opening reactions. These reactions can lead to the formation of new chemical bonds and the generation of reactive intermediates that interact with biological molecules.
類似化合物との比較
1,1-Difluorocyclopropane: Known for its use in medicinal chemistry and as a precursor for fluorinated compounds.
1,1-Dichlorocyclopropane: Used in the synthesis of chlorinated organic compounds.
1,1-Dimethoxycyclopropane: Utilized in organic synthesis as a reagent.
Uniqueness: 1,1-Dipropoxycyclopropane is unique due to its specific propoxy substituents, which impart distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
61154-40-3 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
1,1-dipropoxycyclopropane |
InChI |
InChI=1S/C9H18O2/c1-3-7-10-9(5-6-9)11-8-4-2/h3-8H2,1-2H3 |
InChIキー |
UGSYKMMYUHBASY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1(CC1)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


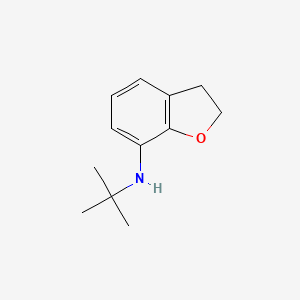
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)

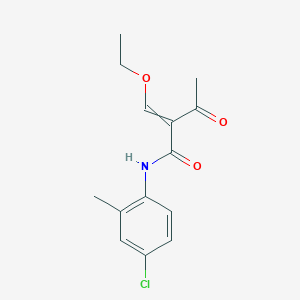

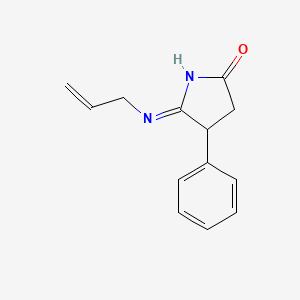
![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
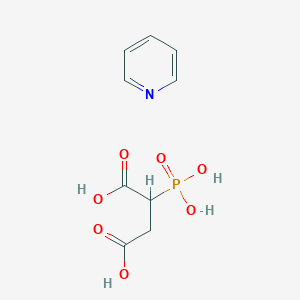
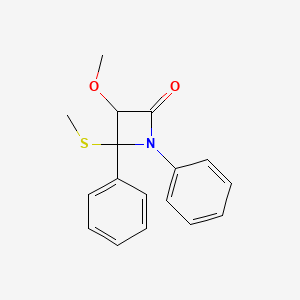
![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
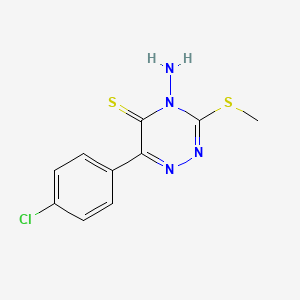
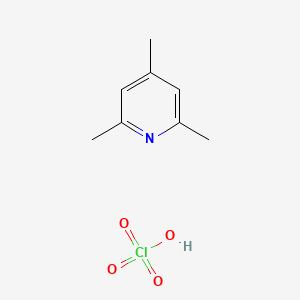
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
